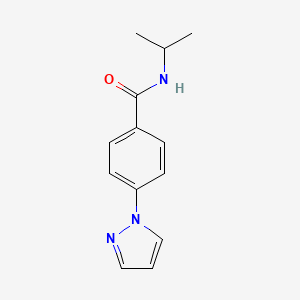![molecular formula C16H14FNO4 B7463066 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid, also known as FPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. FPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Wirkmechanismus
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon activation by 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid, mGluR5 triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, the release of inositol triphosphate, and the activation of protein kinase C. These signaling pathways ultimately lead to the modulation of various cellular processes, such as synaptic plasticity, gene expression, and neuronal excitability.
Biochemical and Physiological Effects:
The activation of mGluR5 by 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been shown to modulate various biochemical and physiological processes, such as synaptic plasticity, learning and memory, anxiety and depression, drug addiction, and neurodegenerative diseases. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been shown to enhance long-term potentiation, a cellular mechanism of learning and memory, in various brain regions, including the hippocampus and the prefrontal cortex. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been shown to reduce drug-seeking behavior in animal models of drug addiction. Finally, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has several advantages as a pharmacological tool for scientific research. First, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid is a highly selective agonist of mGluR5, which allows for the specific activation of this receptor subtype without affecting other receptors. Second, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has good pharmacokinetic properties, which allows for its easy administration and distribution in the body. However, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid also has some limitations. First, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid is a synthetic compound, which requires specialized equipment and expertise for its synthesis and purification. Second, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has a short half-life, which requires frequent administration in animal models.
Zukünftige Richtungen
There are several future directions for the use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid in scientific research. First, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid could be used to investigate the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and cancer. Second, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid could be used as a lead compound for the development of new drugs that target mGluR5 for the treatment of various diseases. Third, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid could be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Finally, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid could be used in the development of new imaging techniques that allow for the visualization of mGluR5 in vivo.
Synthesemethoden
The synthesis of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The intermediate compounds are 4-fluorophenylboronic acid, furan-2-carboxylic acid, and pyrrolidine-2-carboxylic acid. The coupling reaction is carried out using a palladium-catalyzed Suzuki cross-coupling reaction, which results in the formation of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been widely used in scientific research to study the function of mGluR5 in various physiological and pathological processes. The selective activation of mGluR5 by 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has been shown to modulate synaptic plasticity, learning and memory, anxiety and depression, drug addiction, and neurodegenerative diseases. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid has also been used as a pharmacological tool to investigate the role of mGluR5 in animal models of various diseases, such as Parkinson's disease, Alzheimer's disease, and fragile X syndrome.
Eigenschaften
IUPAC Name |
1-[5-(4-fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c17-11-5-3-10(4-6-11)13-7-8-14(22-13)15(19)18-9-1-2-12(18)16(20)21/h3-8,12H,1-2,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGJXFKQYUHIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

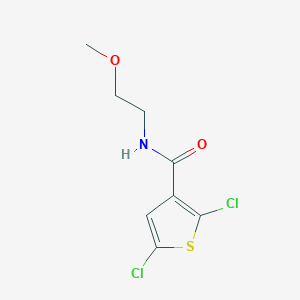
![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
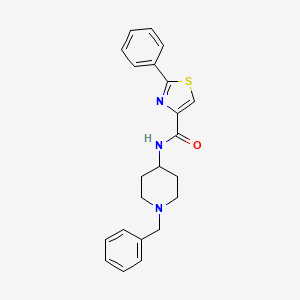
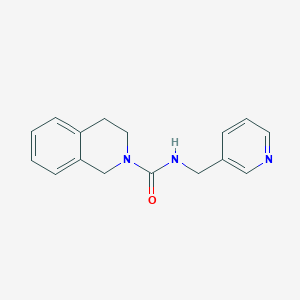
![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)
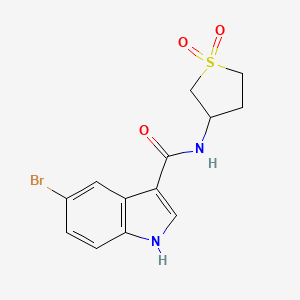
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)
![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7463083.png)
